1,2-Dichloropropane (also known as propylene dichloride) is a colorless, volatile liquid classified as a chlorinated hydrocarbon.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)] It functions primarily as a chemical intermediate in the synthesis of other chlorinated compounds, such as perchloroethylene, and as an industrial solvent for substances like oils, fats, resins, and waxes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpcghp4DrBrUASgcQz0OC6f3-X20r5BJ57XCm9awtgrE5AgVnsbrC7boDKXnokd8QAbuXCExGSReFtUxU71zR3rbHiEUBgaFKthoXCk1q9MMRFj1GOBuLhsi2O5VApK0Kal81-F_Dgow-PdqHBPhPVTN9rsDNfQs_zcOrBgOPcXLS_JKBW2YijdoKbgTs2QN5Lqq8DyBZ8ESQB00V1-ajClKUOT0sNLC8vaA_x301r_egx6IvFc0zX4qnlsg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZCr_hrFpPiwjzPrRcAoxeKQzGYlbZQQZnZd1AnOLX7bkEjNbWSeorRKyUtb73l6kCA3zp6AnPMp6MqE2jYzCNIjkHEDHAou9Tkw-WjS4S6cql3ApWcJoPMEzNEqN2KoO5H7SKHEm-hWI0hdYO0lpopzM-vHPwpr8cL1UCquXbXS-0Fb5stqOG04DGtX6IJDtIu5nTSrakQhObBg2da6JRNc7_RQicLWv_3D_ZC_6ouBdYZWqQI-50NX11Udg%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsruDxUOkIE8FPteiWitiTBCJELgiqH_HEne333F4kXu7-zx148jCvzEw4rP4RPYLRi4WL_KlyzPPhQam2Y0_JmED0JKoKUQ38qfJqaQoJC7DmZYYicrburmRJJTMBa3eEEKyp1zNsU76mTKtCPoFOL2qX)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2fGRnbAq_QsJC97AdEPBODqPg5nyuhI2O41GM1J-S9CQUE4QbLEvv2QYRfmYvQI3sNXsFIGH30CHyCucyPqSduOmg3ShSf72OT2GPHCSBdtrQivVuR7u-34Mf9jZwA_WoS9IObtrq3CzAeI4L_MYoTVyBEefESWg%3D)] Key physical properties that define its operational window include a boiling point of 95-96°C, a density of 1.156 g/cm³, and a water solubility of 2.7 g/L at 20°C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpcghp4DrBrUASgcQz0OC6f3-X20r5BJ57XCm9awtgrE5AgVnsbrC7boDKXnokd8QAbuXCExGSReFtUxU71zR3rbHiEUBgaFKthoXCk1q9MMRFj1GOBuLhsi2O5VApK0Kal81-F_Dgow-PdqHBPhPVTN9rsDNfQs_zcOrBgOPcXLS_JKBW2YijdoKbgTs2QN5Lqq8DyBZ8ESQB00V1-ajClKUOT0sNLC8vaA_x301r_egx6IvFc0zX4qnlsg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSzjLYCemEvAPCYj02iBrwp6KhRpZMLkiP1PGKu7C1cLnTA57Qmw9dg7RYdmcLupSn9o7QAkz3MfcBgSVtfMm9aumv6zB4nbEYh5oG1RWPlPNp13RJdtzSCgR1mWt-gIKVwC0wfnsNQVCEVvVGIjwRz2AMBVbTFlIsfdFmLSsc)] These characteristics position it as a mid-range boiling point solvent, distinct from more volatile alternatives like dichloromethane or less volatile ones, making it suitable for processes requiring controlled evaporation and strong solvency.
While other chlorinated solvents like 1,2-dichloroethane (EDC) or dichloromethane (DCM) are readily available, direct substitution for 1,2-dichloropropane is often unviable due to critical differences in physical and chemical properties. Its boiling point of ~96°C provides a distinct operational advantage over the more volatile DCM (b.p. ~40°C) and the lower-boiling EDC (b.p. ~84°C), enabling better control over evaporation rates in degreasing, coating, or solvent-based synthesis applications.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGggY9uGuZhr3NB9Qvxlg6mk4_bF1oksh8HvzyRvIEYz4Uh4YLtn1scK88kbYLRuS8keLSl57bzDsMdLVlki2-toaR6ZgBcgVs6R7uKrPYGHTVKnjdd25QSvcwYAppJfZY13uY3YQ6KaNLetQ%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg1_DucQorf82DbT5lFc7wtiWuvL2xNHrLuR7_usxNqrcgrrNhb8B9hnM3cAbvAgrxWSwf23Te4SaBbOzamL0iQWaBAYvkDzKxEYzdqdj5wIL3ohMpzD1ekiFmPudeQBOygW0rGIlZ-n7e6zjY6-qD7WJv2vkbqzxWMsbuHEvNOTAJCRrVeGiztg%3D%3D)] Furthermore, its specific reactivity, including its dehydrochlorination pathway to form various chloropropene isomers, is crucial for its role as a chemical intermediate, a function that cannot be replicated by EDC or other chlorinated alkanes which yield different products.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnr0mp_WXDyv8AxP3p_d6jdh5Vw-KbEz98JczEWYK6Sz-5hJzrMiZ5dk-t_NT8dHUD0QY1YEc622jxBJgD1NjUP13-eUeDyRTZRS_cxIr6cqSsIWj-0YfV20HyrcmKYN9PB56CxL-memyKaQMRKcns67gl668Ik0IPOIb8012O_DPieY-HUNo3qbTwMw8e)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDtNQjIIXATLIA__u5pPi8f-qub3vG9Xssdn_-TqZ4psM4cs-XSRIxmwbHAuRG73WLiYSZyuwlNzCkQ5gu_gIx4tSbUM0KhUjdCIzh6vqUidnCyk6WWPGjkLH_OeQQ6GivN8yi2owGAtmCjEj3FgTFKmNQ5q81b6pc7j87Ugo%3D)] Therefore, substituting 1,2-dichloropropane often compromises process efficiency, safety, and final product composition.
1,2-Dichloropropane offers a distinct processability window due to its boiling point, which is significantly higher than common volatile solvents like dichloromethane but lower than other chlorinated counterparts. This property is critical for applications requiring controlled evaporation and efficient solvent recovery via distillation. Its boiling point of 96°C is more than double that of dichloromethane (~40°C) and is also higher than 1,2-dichloroethane (~84°C), reducing evaporative losses and improving workplace safety in open or semi-closed systems.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGggY9uGuZhr3NB9Qvxlg6mk4_bF1oksh8HvzyRvIEYz4Uh4YLtn1scK88kbYLRuS8keLSl57bzDsMdLVlki2-toaR6ZgBcgVs6R7uKrPYGHTVKnjdd25QSvcwYAppJfZY13uY3YQ6KaNLetQ%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg1_DucQorf82DbT5lFc7wtiWuvL2xNHrLuR7_usxNqrcgrrNhb8B9hnM3cAbvAgrxWSwf23Te4SaBbOzamL0iQWaBAYvkDzKxEYzdqdj5wIL3ohMpzD1ekiFmPudeQBOygW0rGIlZ-n7e6zjY6-qD7WJv2vkbqzxWMsbuHEvNOTAJCRrVeGiztg%3D%3D)]
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 95-96 °C |
| Comparator Or Baseline | Dichloromethane (DCM): ~39.8 °C; 1,2-Dichloroethane (EDC): ~84 °C |
| Quantified Difference | +56°C vs. DCM; +12°C vs. EDC |
| Conditions | Standard atmospheric pressure (760 mmHg) |
This higher boiling point translates directly to lower vapor pressure, reduced fugitive emissions, and more controlled reaction or application temperatures compared to highly volatile alternatives.
1,2-Dichloropropane serves as a primary feedstock in the production of perchloroethylene (tetrachloroethylene) and other chlorinated chemicals.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsruDxUOkIE8FPteiWitiTBCJELgiqH_HEne333F4kXu7-zx148jCvzEw4rP4RPYLRi4WL_KlyzPPhQam2Y0_JmED0JKoKUQ38qfJqaQoJC7DmZYYicrburmRJJTMBa3eEEKyp1zNsU76mTKtCPoFOL2qX)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqixhuvJKMONeTldYOmiL3MkSv-60_HSp97HL91Y6-z0RnXMQenkM-YdBKC1ZEZB124VncOo_L62ds0KsPbMHRFHulv2llRY7uljHv86qweDi1FAvM4dI2cxyarDI2f5eK3GwT2gBpzSkjWUstZa8aQL9jkM2QJ5NdTkxywm34m_TbNQ%3D%3D)] This utility stems from its specific three-carbon backbone and the 1,2-dichloro substitution pattern, which allows for efficient high-temperature chlorination and dehydrochlorination reactions. Alternative materials like 1,2-dichloroethane lack the necessary carbon structure to yield these specific C3-derived products, making 1,2-dichloropropane a non-substitutable precursor in these established industrial synthesis routes.
| Evidence Dimension | Role as a Chemical Intermediate |
| Target Compound Data | Established precursor for perchloroethylene and carbon tetrachloride synthesis. |
| Comparator Or Baseline | 1,2-Dichloroethane (EDC): Primarily used for vinyl chloride monomer (VCM) synthesis. |
| Quantified Difference | Fundamentally different synthesis pathways and final products based on carbon backbone (C3 vs. C2). |
| Conditions | Industrial chemical manufacturing processes. |
For manufacturers of specific chlorinated solvents, procuring 1,2-dichloropropane is essential as structurally different feedstocks like EDC are incompatible with the required synthesis pathways.
In processes requiring dehydration or specific solvent separations, 1,2-dichloropropane's ability to form azeotropes is a key procurement differentiator. It forms a binary azeotrope with water that boils at 78.0°C, containing 90% by weight of 1,2-dichloropropane.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYye71s8XYjsVEghq4boGHkNYNu1PTsrjTXpJPH1It5l5W3uVGhg5XIZOsCSYm5ZGA1-vjfDLKk8x23F-o065rkp-O1uqyEccsNjETKTyV5XYX_rRompNt50LOI0YZQIZET6MM0eI1usSp6bLQ5dV2Fv6_yOJqjYx-WLZkL-2K0AYDWbiRhWdF_Ur4cFKd2A%3D%3D)] This boiling point is significantly lower than the boiling points of either pure component (water: 100°C; 1,2-DCP: 96°C), enabling efficient water removal at lower temperatures. In contrast, other solvents may not form an azeotrope or may form one with less favorable compositions or boiling points for specific separation tasks. This property is leveraged in purification processes, such as in the extraction and purification of 1,2-dichloropropane itself from industrial waste streams.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFturHPq1kk-M6YNDsv7KtkT9ySGVwL2Kyav6Rez5QB4N3KKqwX_QEfnb7zcJonaYdOuPv9N5blGRIRsZiu2WFf6xNYbFJiYorzAfQ9GYiTmeA9BUCeYuJnU8bptEkSFvWblEmFltCHlzeg)]
| Evidence Dimension | Azeotrope Boiling Point with Water |
| Target Compound Data | 78.0 °C (with 10% water) |
| Comparator Or Baseline | Pure Water: 100 °C; Pure 1,2-Dichloropropane: 96 °C |
| Quantified Difference | Boiling point depression of 22°C vs. water and 18°C vs. pure 1,2-DCP. |
| Conditions | Standard atmospheric pressure (1013 hPa) |
This azeotropic behavior allows for energy-efficient water removal in reaction mixtures or solvent recycling streams, a critical factor in process economics and procurement decisions.
As a direct result of its unique C3 structure and reactivity, 1,2-dichloropropane is the specified precursor for the industrial synthesis of compounds like perchloroethylene.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsruDxUOkIE8FPteiWitiTBCJELgiqH_HEne333F4kXu7-zx148jCvzEw4rP4RPYLRi4WL_KlyzPPhQam2Y0_JmED0JKoKUQ38qfJqaQoJC7DmZYYicrburmRJJTMBa3eEEKyp1zNsU76mTKtCPoFOL2qX)] Buyers in the chemical manufacturing sector select it when their process is designed around the chlorination or dehydrochlorination of a propane backbone, where C2-based alternatives like 1,2-dichloroethane are fundamentally incompatible.
In applications such as specialty coatings, adhesives, or degreasing operations where the high volatility of dichloromethane leads to excessive losses and poor application control, 1,2-dichloropropane is a preferred choice.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSzjLYCemEvAPCYj02iBrwp6KhRpZMLkiP1PGKu7C1cLnTA57Qmw9dg7RYdmcLupSn9o7QAkz3MfcBgSVtfMm9aumv6zB4nbEYh5oG1RWPlPNp13RJdtzSCgR1mWt-gIKVwC0wfnsNQVCEVvVGIjwRz2AMBVbTFlIsfdFmLSsc)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFac1B0_6KCes59dzXcN6xzaJ0JloxHyGn67V1o55pSd8HD8ueHYW2_iy_aLoGVImR9xzvThsBXC3JWOCw-ej8mbAf7CIWnHdF5A9W6DLTP8lKlcl_iZKgnEHtR_J-xfvYfXgmfRARNx8AI4CxqhtkqX8WAjScAxNtQqnlRerHl321fBoF-zy7b-rI-EnBpx_c7K59N5_O0)] Its boiling point of ~96°C allows for a longer working time and more controlled drying process compared to solvents that boil near room temperature.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg1_DucQorf82DbT5lFc7wtiWuvL2xNHrLuR7_usxNqrcgrrNhb8B9hnM3cAbvAgrxWSwf23Te4SaBbOzamL0iQWaBAYvkDzKxEYzdqdj5wIL3ohMpzD1ekiFmPudeQBOygW0rGIlZ-n7e6zjY6-qD7WJv2vkbqzxWMsbuHEvNOTAJCRrVeGiztg%3D%3D)]
For chemical processes that require the removal of water at temperatures below 100°C, 1,2-dichloropropane is a viable entrainer. Its ability to form a low-boiling azeotrope with water at 78°C enables energy-efficient separation, making it a practical choice for purifying water-sensitive reaction mixtures or recycling wet solvent streams.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYye71s8XYjsVEghq4boGHkNYNu1PTsrjTXpJPH1It5l5W3uVGhg5XIZOsCSYm5ZGA1-vjfDLKk8x23F-o065rkp-O1uqyEccsNjETKTyV5XYX_rRompNt50LOI0YZQIZET6MM0eI1usSp6bLQ5dV2Fv6_yOJqjYx-WLZkL-2K0AYDWbiRhWdF_Ur4cFKd2A%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFturHPq1kk-M6YNDsv7KtkT9ySGVwL2Kyav6Rez5QB4N3KKqwX_QEfnb7zcJonaYdOuPv9N5blGRIRsZiu2WFf6xNYbFJiYorzAfQ9GYiTmeA9BUCeYuJnU8bptEkSFvWblEmFltCHlzeg)]
1,2-Dichloropropane is an effective solvent for various organic materials including oils, fats, resins, and waxes.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpcghp4DrBrUASgcQz0OC6f3-X20r5BJ57XCm9awtgrE5AgVnsbrC7boDKXnokd8QAbuXCExGSReFtUxU71zR3rbHiEUBgaFKthoXCk1q9MMRFj1GOBuLhsi2O5VApK0Kal81-F_Dgow-PdqHBPhPVTN9rsDNfQs_zcOrBgOPcXLS_JKBW2YijdoKbgTs2QN5Lqq8DyBZ8ESQB00V1-ajClKUOT0sNLC8vaA_x301r_egx6IvFc0zX4qnlsg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsruDxUOkIE8FPteiWitiTBCJELgiqH_HEne333F4kXu7-zx148jCvzEw4rP4RPYLRi4WL_KlyzPPhQam2Y0_JmED0JKoKUQ38qfJqaQoJC7DmZYYicrburmRJJTMBa3eEEKyp1zNsU76mTKtCPoFOL2qX)] It is selected over other solvents when its specific combination of solvency power, mid-range boiling point, and miscibility with other organic solvents provides the optimal balance for a given formulation or extraction process.
Flammable;Irritant;Health Hazard